

3,5,7-Trimethylnonane chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5,7-Trimethylnonane

Cat. No.: B14559571

[Get Quote](#)

An In-depth Technical Guide to 3,5,7-Trimethylnonane

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical structure, properties, and analytical methodologies pertaining to the branched alkane, **3,5,7-trimethylnonane**.

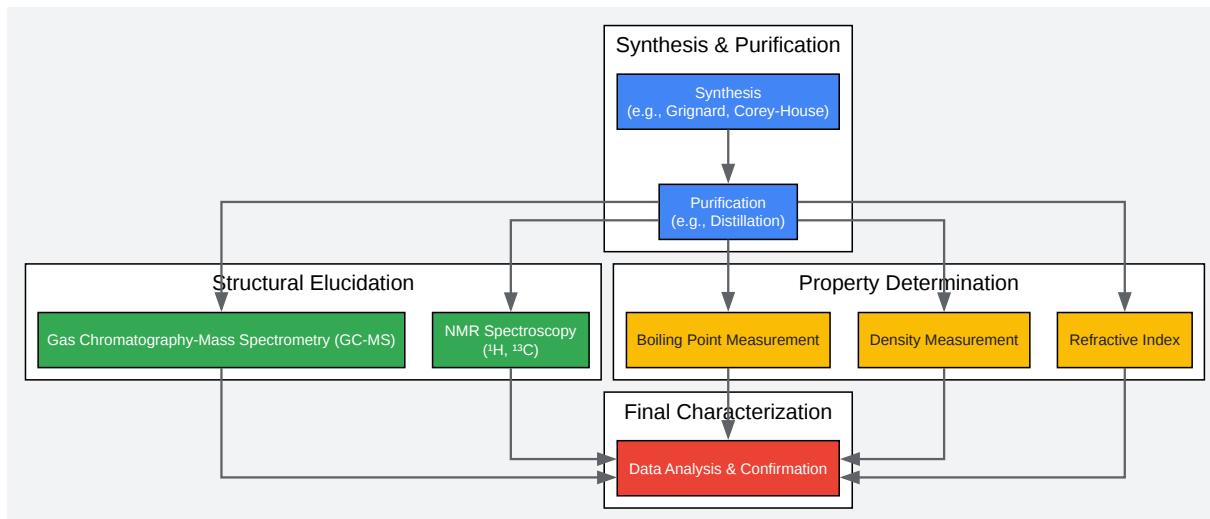
Introduction

3,5,7-Trimethylnonane is a saturated, branched-chain hydrocarbon with the molecular formula $C_{12}H_{26}$.^{[1][2]} As an isomer of dodecane, it belongs to the alkane family of organic compounds. Its structure consists of a nonane backbone substituted with three methyl groups at the 3, 5, and 7 positions. Due to its non-polar nature and structure, it is primarily of interest in fields related to hydrocarbon chemistry, fuel science, and as a reference compound in analytical chemistry, particularly in gas chromatography. Its involvement in biological signaling pathways has not been established.

Chemical Structure and Identification

The molecular structure of **3,5,7-trimethylnonane** is characterized by a nine-carbon chain with methyl branches. This structure results in multiple stereoisomers. Key identifiers for this compound are cataloged in public databases such as PubChem and Guidechem.^{[2][3]}

Caption: 2D chemical structure of **3,5,7-trimethylnonane**.


Physicochemical Properties

Quantitative data for **3,5,7-trimethylnonane** is primarily based on computational models, with limited direct experimental values available in public literature. The following table summarizes key identifiers and computed properties.

Property	Value	Source(s)
Identifiers		
CAS Number	62184-27-4	[1] [2] [3]
Molecular Formula	C ₁₂ H ₂₆	[1] [2] [3]
IUPAC Name	3,5,7-trimethylnonane	[3]
InChI Key	LLVWEFHXQBAEJX-UHFFFAOYSA-N	[2] [3]
Canonical SMILES	CCC(C)CC(C)CC(C)CC	[1] [2]
Molecular Properties		
Molecular Weight	170.33 g/mol	[1] [2] [3]
Exact Mass	170.203450829 Da	[1] [3]
Computed Properties		
XLogP3 (Lipophilicity)	5.8	[1] [3]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	0	[1]
Rotatable Bond Count	6	[1]
Heavy Atom Count	12	[1]
Complexity	84.2	[1] [3]

Experimental Protocols and Characterization

The characterization of **3,5,7-trimethylnonane** involves a logical workflow to confirm its identity, purity, and physical properties. As a branched alkane, its properties are primarily determined through spectroscopic and chromatographic techniques.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the characterization of **3,5,7-trimethylnonane**.

GC-MS is the primary technique for the identification and purity assessment of volatile and semi-volatile hydrocarbons like **3,5,7-trimethylnonane**.

- Objective: To separate **3,5,7-trimethylnonane** from a mixture, determine its retention time, and obtain its mass spectrum for structural confirmation.
- Instrumentation:
 - Gas Chromatograph: Agilent 6890N or equivalent.
 - Mass Spectrometer: Agilent 5973N or equivalent.
 - Column: HP-5 fused quartz capillary column (30 m × 0.25 mm × 0.25 μm) or similar non-polar column. Non-polar stationary phases are standard for separating alkanes, which elute primarily based on their boiling points.

- Methodology:
 - Sample Preparation: Dilute the sample in a volatile solvent (e.g., hexane or dichloromethane).
 - Injection: Inject 1 μ L of the prepared sample into the GC inlet using a splitless injection mode.
 - GC Conditions:
 - Carrier Gas: Helium.
 - Inlet Temperature: 250-300°C.
 - Oven Temperature Program: Start at 80°C, then ramp at 4°C/min to 300°C, and hold for 30 minutes. This program is suitable for high-boiling point hydrocarbons.
 - MS Conditions:
 - Ion Source Temperature: 250°C.
 - Ionization Voltage: 70 eV.
 - Scan Range: m/z 40-500.
- Data Analysis: The retention time is compared against standards or predicted using indices like the Kovats Retention Index. The resulting mass spectrum is analyzed for characteristic fragmentation patterns of branched alkanes and compared with library spectra for confirmation.

The boiling point is a key physical property for characterizing a liquid. The Thiele tube method is a convenient micro-scale technique.[\[4\]](#)

- Objective: To determine the boiling point of a small sample of **3,5,7-trimethylnonane**.
- Apparatus:
 - Thiele tube filled with high-boiling mineral oil.

- Thermometer (0-250°C range).
- Small test tube (e.g., 10x75 mm).
- Capillary tube (sealed at one end).
- Rubber band or wire for attachment.
- Heat source (Bunsen burner or heating mantle).
- Methodology:
 - Sample Preparation: Add approximately 0.5 mL of **3,5,7-trimethylnonane** to the small test tube.
 - Assembly: Place the capillary tube into the test tube with the open end down.[4]
 - Attach the test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.
 - Heating: Clamp the assembly in the Thiele tube so the sample is immersed in the oil.[4]
 - Gently heat the side arm of the Thiele tube.[4] Convection currents in the oil will ensure uniform heating.
 - Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[4]
 - Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[4] This temperature corresponds to the point where the external atmospheric pressure equals the vapor pressure of the sample.
 - Record the barometric pressure, as boiling point varies with pressure.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3,5,7-Trimethylnonane | C12H26 | CID 12602289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- To cite this document: BenchChem. [3,5,7-Trimethylnonane chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14559571#3-5-7-trimethylnonane-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com